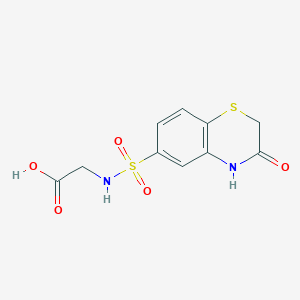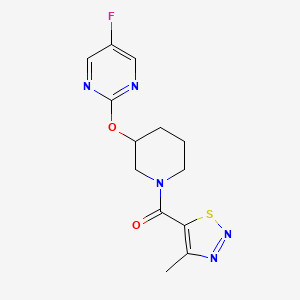
(3-((5-フルオロピリミジン-2-イル)オキシ)ピペリジン-1-イル)(4-メチル-1,2,3-チアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H14FN5O2S and its molecular weight is 323.35. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と開発
この化合物の官能基の複雑な配置は、創薬のための優れた出発点となります。研究者は、新規医薬品候補の設計のための足場としての可能性を探求しています。分子内の特定の領域を修飾することで、薬理学的特性が向上した誘導体を作り出すことができます。 例えば、この化合物のピペリジンとチアゾール部分は、特定の生物学的経路を標的とするための重要なファーマコフォアとして役立つ可能性があります .
抗菌活性
イミダゾール含有化合物、例えば標的分子のようなものは、しばしば抗菌性を示します。研究者は、抗菌、抗真菌、抗ウイルス活性を有する1,3-ジアゾール(イミダゾール)誘導体を合成しています。 これらの化合物は、感染症に対する潜在的な薬剤として、さらに探索することができます .
抗結核の可能性
関連する文脈において、科学者は、イミダゾール誘導体を抗結核活性について評価してきました。 この化合物のフルオロピリミジンとピペリジン部分は、結核菌株に対する有効性に寄与する可能性があります .
選択的TYK2阻害
TYK2(チロシンキナーゼ2)は、免疫介在性疾患において重要な役割を果たします。科学者は、本化合物の誘導体を、選択的TYK2阻害剤として設計してきました。 これらの分子は、免疫応答を調節し、自己免疫疾患などの状態に対する治療薬として役立つ可能性があります .
抗真菌用途
本化合物とは直接関係しませんが、より広範なトリアゾール系抗真菌薬には、同様の構造的特徴を持つ分子が含まれています。ボリコナゾールなどのこれらの薬剤は、真菌酵素を阻害することで、重篤な真菌感染症を治療します。 本化合物のフルオロピリミジンとフラン部分は、一部の抗真菌剤に見られるファーマコフォアと一致しています .
作用機序
Target of Action
The compound “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” contains a fluoropyrimidine moiety. Fluoropyrimidines are often used as antineoplastic agents and they primarily target the enzyme thymidylate synthase, inhibiting DNA synthesis in cancer cells .
Mode of Action
Fluoropyrimidines, like the one present in “(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone”, are usually prodrugs that are metabolized in the body to produce active metabolites. These metabolites inhibit thymidylate synthase, leading to a decrease in the synthesis of pyrimidine nucleotides, which are essential for DNA replication .
Biochemical Pathways
The action of fluoropyrimidines affects the pyrimidine synthesis pathway. By inhibiting thymidylate synthase, they disrupt the balance of deoxyribonucleotides in the cell, leading to DNA damage and cell death .
Pharmacokinetics
The ADME properties of fluoropyrimidines can vary, but generally, they are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The ultimate effect of fluoropyrimidines is the inhibition of DNA synthesis, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The efficacy and stability of fluoropyrimidines can be influenced by various factors, including the patient’s liver function (as the liver is the primary site of metabolism), the presence of resistance mechanisms in cancer cells, and the use of other medications that may interact with fluoropyrimidines .
特性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2S/c1-8-11(22-18-17-8)12(20)19-4-2-3-10(7-19)21-13-15-5-9(14)6-16-13/h5-6,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDJDDNEQTVVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
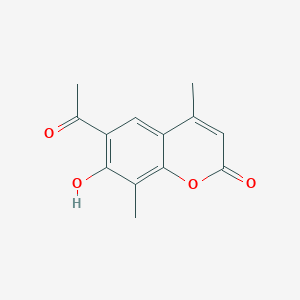
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2588024.png)

![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)
![N-[3-(methylsulfanyl)phenyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B2588028.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2588029.png)
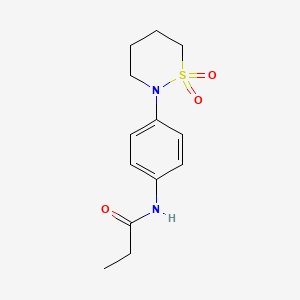
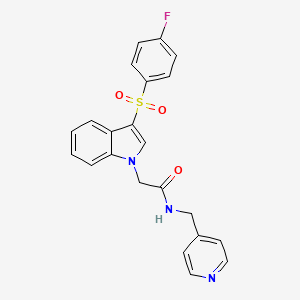
![2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2588033.png)
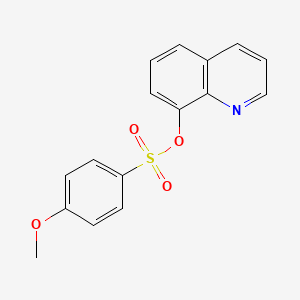
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2588037.png)
![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)
![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)
